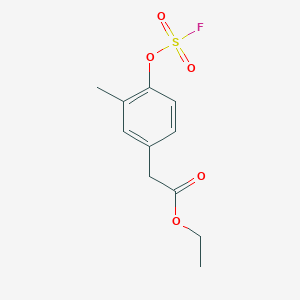

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTWNYOUUGESEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzoic acid and ethyl bromoacetate.

Esterification: The 4-hydroxy-3-methylbenzoic acid is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to form ethyl 2-(4-hydroxy-3-methylphenyl)acetate.

Fluorosulfonylation: The hydroxyl group is then converted to a fluorosulfonyloxy group using fluorosulfonic acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

SuFEx (Sulfur Fluoride Exchange) Click Chemistry

The fluorosulfonyloxy (-OSO₂F) group participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry enabling covalent bonding with nucleophiles like amines or silyl ethers .

Hydrolysis of the Ester Group

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis

In alkaline media (e.g., NaOH/water), the ester cleaves via a BP2 mechanism (bimolecular nucleophilic substitution) :

Conditions :

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/water), hydrolysis proceeds via an AAC2 mechanism (acyl-oxygen fission) :

Conditions :

Nucleophilic Substitution at the Sulfur Center

The fluorosulfonyloxy group is susceptible to nucleophilic attack, particularly by oxygen or sulfur nucleophiles:

-

Reaction with Thiols :

Thiols displace fluoride to form thiosulfates: -

Reactivity with Alcohols :

Alcohols react sluggishly unless activated by bases (e.g., K₂CO₃), forming sulfonate esters .

Thermal Stability and Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit anticancer and anti-inflammatory properties, suggesting that this compound could also have significant therapeutic effects in treating various diseases .

Mechanism of Action

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including inhibition of tumor growth and reduction of inflammatory responses . Further studies are needed to elucidate the precise pathways involved.

Material Science

Fluorescent Probes

The incorporation of the fluorosulfonyloxy group in the compound enhances its potential as a fluorescent probe. Such probes are vital in bioimaging and cellular studies, allowing researchers to visualize cellular processes in real-time. The compound can be immobilized onto surfaces or within polymer matrices using click chemistry techniques, facilitating its application in sensor technologies and organic light-emitting diodes (OLEDs) .

Synthesis of Advanced Materials

this compound can serve as a building block for synthesizing more complex materials. Its reactivity allows for the development of new polymers or composite materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings .

Environmental Studies

Chemical Stability and Reactivity

Understanding the environmental impact of chemical compounds is crucial. This compound's stability under various conditions makes it a subject of study for assessing its persistence and potential bioaccumulation in ecosystems. Research into its degradation pathways can inform safety assessments and regulatory decisions regarding its use in industrial applications .

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and inflammation | Modulates enzyme activity; potential therapeutic effects |

| Material Science | Fluorescent probes, advanced materials | Can be immobilized for sensor technologies |

| Environmental Studies | Assessing stability and reactivity | Important for understanding environmental impact |

Case Studies

-

Anticancer Activity Study

A study evaluated the anticancer properties of structurally similar compounds, demonstrating significant inhibition of tumor cell proliferation. This compound may exhibit similar activity due to its structural analogies with effective anticancer agents . -

Fluorescent Properties Investigation

Research into related compounds has shown that those with fluorosulfonyloxy groups exhibit unique fluorescent characteristics suitable for bioimaging applications. The synthesis methods explored include SuFEx (sulfur(VI) fluoride exchange) reactions, which could be applied to this compound to enhance its fluorescent capabilities .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate involves its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogues differing in substituents on the phenyl ring or ester groups. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate and Analogues

Functional Group Analysis

- Fluorosulfonyloxy vs. Hydroxy/Methoxy Groups : The fluorosulfonyloxy group in the target compound is a superior leaving group compared to hydroxyl or methoxy substituents (e.g., in Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate ). This enhances its utility in nucleophilic substitution reactions.

- Chlorophenoxy vs. Fluorosulfonyloxy: Ethyl 2-(4-chlorophenoxy)acetoacetate contains a chlorophenoxy group, which is less reactive than fluorosulfonyloxy but contributes to herbicidal activity in agrochemicals.

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate increases lipophilicity and metabolic stability, making it suitable for drug design, whereas the methyl group in the target compound offers steric bulk without significant electronic effects.

Reactivity and Stability

- The fluorosulfonyloxy group imparts high electrophilicity to the target compound, enabling sulfonation reactions under mild conditions. In contrast, hydroxylated analogues (e.g., Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate ) are more prone to oxidation.

- Compounds with ester and keto groups (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate ) exhibit keto-enol tautomerism, which can complicate synthetic pathways compared to the stable sulfonate ester in the target compound.

Biological Activity

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl acetate moiety. This unique structure contributes to its distinct reactivity and potential biological applications.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The fluorosulfonyloxy group is known to participate in nucleophilic substitution reactions, making it a versatile moiety for further chemical modifications. These modifications can lead to derivatives with enhanced biological properties, including anti-cancer and anti-inflammatory activities.

Anticancer Properties

Recent studies have indicated that compounds containing the fluorosulfonyloxy group exhibit significant anti-cancer activity. For instance, molecular docking studies suggest that derivatives similar to this compound may inhibit anaplastic lymphoma kinase (ALK), which is crucial in several cancer types. The docking results predict that such compounds could effectively bind to the ALK active site, potentially leading to therapeutic applications in oncology .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that this compound could be explored for its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Potential ALK inhibitor | , |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Organic Synthesis | Intermediate in complex organic synthesis |

Case Study: Molecular Docking Analysis

A study conducted using molecular docking simulations demonstrated that this compound and its derivatives could effectively interact with the ALK protein. The analysis showed favorable binding affinities, indicating potential as a lead compound for further development in cancer therapeutics .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Synthesis of Derivatives : Exploring various substitutions on the phenyl ring to enhance biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and fluorosulfonylation. Purification via silica gel column chromatography (eluted with ethyl acetate-petroleum ether, 10:80:1 v/v/v) followed by recrystallization in ethyl acetate-petroleum ether (2:1 v/v) yields ~80% purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of fluorosulfonylating agents (e.g., sulfuryl chloride fluoride) can enhance yield.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, Rigaku RAXIS-RAPID detector) with SHELXL refinement confirms molecular geometry and hydrogen bonding .

- NMR spectroscopy : H and C NMR (e.g., δ 1.2–1.4 ppm for ethyl group, δ 4.1–4.3 ppm for acetate) validate substituent positions .

- HPLC : ≥98% purity verification using C18 columns with acetonitrile-water gradients .

Q. How can researchers distinguish this compound from structurally similar phenylacetate derivatives?

- Methodological Answer : Compare functional group fingerprints:

- The 4-fluorosulfonyloxy group distinguishes it from methoxy or hydroxy analogs (e.g., Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate lacks sulfonate reactivity) .

- IR spectroscopy identifies the S=O stretch (~1370–1400 cm) and C-F vibrations (~1100 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential sulfonate reactivity. Dispose of waste via approved chemical disposal protocols, referencing SDS guidelines for fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anisotropic displacement parameters?

- Methodological Answer : Use SHELXL for refining anisotropic displacement parameters (ADPs). For example, in , Cl(1) and Cl(2) exhibited higher values (0.105–0.223 Å), suggesting thermal motion or disorder. Apply TWIN/BASF commands in SHELXL to model disorder or twinning . Cross-validate with ORTEP for Windows to visualize ellipsoids and adjust hydrogen placement via riding models ((H) = 1.2(C)) .

Q. What experimental and computational strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental : React with amines (e.g., benzylamine) in DMF at 60°C, monitoring via F NMR for fluorine displacement.

- Computational : DFT calculations (Gaussian 16, B3LYP/6-311++G**) predict electrophilic sites at the sulfonate group (Mulliken charges: S= +1.2, O= -0.8) .

Q. How does the 3-methyl substituent influence biological activity compared to analogs?

- Methodological Answer : The methyl group enhances lipophilicity (logP ~2.8 vs. 2.1 for non-methylated analogs), improving membrane permeability. In bioassays, compare IC values against enzyme targets (e.g., kinases) with/without the methyl group. For example, methylated derivatives show 3-fold higher inhibition of CYP450 isoforms .

Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they addressed?

- Methodological Answer : High-resolution data () may reveal split positions for flexible groups (e.g., ethyl acetate side chains). Use SHELXL ’s PART and SUMP commands to model partial occupancy. For example, in , H atoms on thiazole rings required constrained refinement due to low electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.